5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide
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Overview
Description
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide is a compound that features a dithiolane ring and a guanidinoethyl group. This compound is structurally related to lipoic acid, a naturally occurring compound known for its antioxidant properties. The presence of the dithiolane ring is significant as it imparts unique chemical reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the dithiolane ring, followed by the reaction with a guanidinoethyl-containing reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide undergoes several types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: The compound can be reduced to break the disulfide bonds, reverting to thiol groups.
Substitution: The guanidinoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can react with the guanidinoethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane ring typically results in the formation of disulfide bonds, while reduction leads to the formation of free thiol groups .
Scientific Research Applications
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential antioxidant properties and its role in cellular redox reactions.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress, such as diabetes and neurodegenerative diseases.
Industry: Utilized in the development of new materials and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide involves its ability to participate in redox reactions. The dithiolane ring can undergo reversible oxidation and reduction, allowing it to act as an antioxidant. This compound can modulate various molecular targets and pathways, including the activation of antioxidant response elements and the regulation of redox-sensitive signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Lipoic Acid: Structurally similar due to the presence of the dithiolane ring. Known for its antioxidant properties.
Dithiolane Derivatives: Compounds containing the dithiolane ring with various substituents.
Uniqueness
5-(1,2-Dithiolan-3-yl)-N-(2-guanidinoethyl)pentanamide is unique due to the presence of the guanidinoethyl group, which imparts additional chemical reactivity and potential biological activity. This distinguishes it from other dithiolane-containing compounds and broadens its range of applications .
Properties
Molecular Formula |
C11H22N4OS2 |
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Molecular Weight |
290.5 g/mol |
IUPAC Name |
N-[2-(diaminomethylideneamino)ethyl]-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C11H22N4OS2/c12-11(13)15-7-6-14-10(16)4-2-1-3-9-5-8-17-18-9/h9H,1-8H2,(H,14,16)(H4,12,13,15) |
InChI Key |
ZDDKIKKIPXBZPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCN=C(N)N |
Origin of Product |
United States |
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